O-Toluenesulfonamide

Solubility Crystallization Process chemistry

o-Toluenesulfonamide (OTSA, 2-methylbenzenesulfonamide, CAS 88-19-7) is an aromatic sulfonamide bearing a methyl substituent at the ortho position of the benzene ring relative to the –SO₂NH₂ group. With a molecular formula of C₇H₉NO₂S and molecular weight of 171.22 g·mol⁻¹, it crystallizes as colorless octahedral crystals with a melting point of 156–158 °C and water solubility of 1.6 g/L at 25 °C.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 88-19-7
Cat. No. B139483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Toluenesulfonamide
CAS88-19-7
Synonyms2-Methylbenzenesulfonamide;  2-Methylphenyl Sulfonamide;  2-Tolylsulfonamide;  NSC 2185;  Toluene-2-sulfonamide;  o-Methylbenzenesulfonamide;  o-Toluenesulfamide;  p-Toluene-2-sulfonamide; 
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)N
InChIInChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
InChIKeyYCMLQMDWSXFTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
In water, 1.62X10+3 mg/L at 25 °C
Slightly soluble in water
Soluble in alcohol;  slightly soluble in ether
Slightly soluble in ether, DMSO;  soluble in ethanol
Solubility in water, g/100ml at 25 °C: 0.162

Structure & Identifiers


Interactive Chemical Structure Model





o-Toluenesulfonamide (CAS 88-19-7) for Industrial Procurement: Core Identity and Chemical Class Position


o-Toluenesulfonamide (OTSA, 2-methylbenzenesulfonamide, CAS 88-19-7) is an aromatic sulfonamide bearing a methyl substituent at the ortho position of the benzene ring relative to the –SO₂NH₂ group [1]. With a molecular formula of C₇H₉NO₂S and molecular weight of 171.22 g·mol⁻¹, it crystallizes as colorless octahedral crystals with a melting point of 156–158 °C and water solubility of 1.6 g/L at 25 °C [2]. OTSA is industrially significant as the direct chemical precursor to saccharin via oxidation of the ortho-methyl group to a carboxylic acid followed by cyclization [3], and as a reactive plasticizer component—typically in admixture with its para-isomer (p-toluenesulfonamide, PTSA, CAS 70-55-3) at a commercial ratio of approximately 40% ortho to 60% para—for thermosetting resins, hot-melt adhesives, and fluorescent pigment intermediates [4].

Why p-Toluenesulfonamide or Mixed Isomer OPTSA Cannot Replace Pure o-Toluenesulfonamide in Critical Applications


Although o-toluenesulfonamide and p-toluenesulfonamide share the identical molecular formula (C₇H₉NO₂S) and molecular weight, the position of the methyl group on the aromatic ring generates quantifiable divergence across multiple performance-relevant dimensions—solubility, thermodynamic stability, molecular conformation, and synthetic reactivity [1]. The ortho-methyl group creates a steric and electronic environment fundamentally different from the para-substituted analog: it lowers organic solvent solubility by a factor of up to 2.2×, produces a standard molar enthalpy of formation that is nearly 178 kJ·mol⁻¹ more exothermic, and induces a unique gauche conformation of the sulfonamide amino group with a methyl rotation barrier of 6.356 kJ/mol [2][3]. Commercially available o/p-toluenesulfonamide mixed isomer blends (OPTSA, CAS 1333-07-9) exhibit a eutectic melting point depression to 102–112 °C, roughly 50 °C below pure OTSA, which directly affects processing behavior in high-temperature resin curing . Most critically, only the ortho isomer can serve as the precursor to saccharin; the para isomer lacks the spatial proximity between the methyl and sulfonamide groups required for oxidative cyclization [4]. These differences are not incremental—they are binary or near-binary in magnitude and carry direct consequences for procurement specification, formulation reproducibility, and regulatory compliance.

Quantitative Differentiation Evidence for o-Toluenesulfonamide vs. Closest Analogs and Alternatives


Organic Solvent Solubility: o-TSA vs. p-TSA Direct Head-to-Head in Seven Solvents

In a direct head-to-head study measuring solubility by the isothermal saturation method across seven monosolvents (methanol, ethanol, n-propanol, isopropanol, n-butanol, acetonitrile, ethyl acetate) at 283.15–318.15 K under 101.3 kPa, o-toluenesulfonamide exhibited systematically and substantially lower solubility than p-toluenesulfonamide in every solvent tested [1]. At 318.15 K, the maximum mole fraction solubility of o-TSA was observed in ethyl acetate (0.07748), whereas p-TSA reached 0.1329 in ethyl acetate—a 1.72-fold difference. In acetonitrile at the same temperature, the divergence was even larger: o-TSA 0.07368 vs. p-TSA 0.1588, representing a 2.16-fold solubility advantage for the para isomer [1]. The dissolution process was confirmed as spontaneous for both compounds via standard Gibbs energy calculations, and the experimental data showed good correlation with the modified Apelblat model (RAD ≤ 0.87 × 10⁻²) [1].

Solubility Crystallization Process chemistry Formulation

Standard Molar Enthalpy of Formation: o-TSA vs. p-TSA vs. Benzenesulfonamide

Rotating-bomb combustion calorimetry at T = 298.15 K determined the standard molar enthalpies of formation for the crystalline-phase sulfonamide series [1]. o-Toluenesulfonamide exhibits a ΔfH°(cr) of –(356.5 ± 1.4) kJ·mol⁻¹, which is nearly exactly twice as exothermic as p-toluenesulfonamide at –(178.4 ± 1.7) kJ·mol⁻¹—a difference of 178.1 kJ·mol⁻¹ [1]. Benzenesulfonamide (the unsubstituted parent) falls between them at –(347.1 ± 1.9) kJ·mol⁻¹, only ~9 kJ·mol⁻¹ less exothermic than o-TSA [1]. The corresponding molar energies of combustion were –(4280.7 ± 1.1) kJ·mol⁻¹ for o-TSA vs. –(4458.8 ± 1.5) kJ·mol⁻¹ for p-TSA [1]. Purity and heat capacity were independently verified by differential scanning calorimetry [1].

Thermochemistry Thermodynamic stability Energetic materials Process safety

Unique Molecular Conformation and Methyl Rotation Barrier: o-TSA vs. All Other Sulfonamides

Rotational spectroscopy in the 59.6–74.4 GHz range with ¹⁴N hyperfine structure analysis revealed that o-toluenesulfonamide adopts a unique conformation not observed in benzenesulfonamide, p-toluenesulfonamide, or sulfanilamide [1]. In all other sulfonamides studied, the amino group of the –SO₂NH₂ moiety lies perpendicular to the benzene plane with the aminic hydrogens eclipsing the oxygen atoms [1]. In o-TSA, weak attractive interactions between the nitrogen lone pair and the ortho-methyl hydrogen atoms force the amino group into a gauche orientation, while retaining the eclipsed configuration relative to the SO₂ frame [1]. The methyl internal rotation barrier (V₃) was quantitatively determined as 6.356(6) kJ/mol (531.4(5) cm⁻¹) via XIAM program analysis of vibration–rotation hyperfine structure [1]. This barrier places o-TSA between o-fluorotoluene (2.7 kJ/mol) and syn-o-cresol (7.91 kJ/mol), and close to o-chlorotoluene (5.580 kJ/mol) among ortho-substituted benzenes [1].

Molecular conformation Rotational spectroscopy Drug design Structure-activity relationship

Aqueous Solubility and Octanol–Water Partitioning: o-TSA vs. p-TSA and Benzenesulfonamide

o-Toluenesulfonamide exhibits water solubility of 1.6 g/L (0.162 g/100 mL) at 25 °C, as reported by both the ILO International Chemical Safety Card and multiple supplier technical datasheets [1]. This is exactly half the water solubility of p-toluenesulfonamide, which is independently reported as 3.2 g/L (0.32 g/100 mL) at 25 °C by the OECD HPV Chemicals Programme and corroborated by NTP documentation [2]. Benzenesulfonamide, lacking the methyl substituent entirely, shows higher water solubility at 4.3 g/L (measured at 16 °C) . The octanol–water partition coefficient (log Pow) for o-TSA is 0.84, indicating slight preferential partitioning into organic phases [1]. The systematic trend—water solubility increases as the methyl group is removed (o-TSA < p-TSA < benzenesulfonamide)—is consistent with the expected effect of hydrophobic methyl substitution on aqueous solvation.

Water solubility Environmental fate Extraction Partition coefficient

Ortho-Specific Reactivity: The Irreplaceable Role of o-TSA as the Saccharin Precursor

The industrial synthesis of saccharin (o-benzoic sulfimide, CAS 81-07-2) proceeds via oxidation of the ortho-methyl group of o-toluenesulfonamide to a carboxylic acid, followed by spontaneous intramolecular cyclization with loss of water to form the cyclic imide [1][2]. This reaction pathway is geometrically possible only for the ortho isomer; the para isomer (p-TSA) cannot undergo cyclization because the methyl and sulfonamide groups are positioned on opposite sides of the benzene ring, precluding the formation of the five-membered saccharin ring [1]. Commercial saccharin manufacturing processes explicitly rely on o-TSA as the penultimate intermediate, with crude yields typically contaminated by unoxidized o-TSA starting material, which is monitored as a residual impurity in saccharin sodium via reversed-phase HPLC methods validated for this specific purpose . Approximately 100% of the world's saccharin production—estimated at over 40,000 metric tons annually—depends on this ortho-specific oxidative cyclization chemistry [2].

Saccharin synthesis Oxidative cyclization Regiospecificity Fine chemicals

Melting Point and Crystalline Purity: o-TSA as an Isomer Identity Discriminator vs. Commercial OPTSA Blends

Pure o-toluenesulfonamide exhibits a sharp melting point of 156–158 °C [1], which is approximately 20 °C higher than pure p-toluenesulfonamide (134–137 °C) and approximately 50 °C higher than the commercial o/p-toluenesulfonamide mixed isomer product (OPTSA, CAS 1333-07-9), which melts as a eutectic mixture over the broad range of 102–112 °C . This melting point hierarchy—pure o-TSA (156–158 °C) > pure p-TSA (134–137 °C) > OPTSA blend (102–112 °C)—provides a simple, quantitative thermal criterion for verifying isomer identity and purity upon receipt [1]. The mixed isomer MP depression is characteristic of a binary eutectic system; commercial OPTSA is typically supplied as a 40:60 ortho:para blend, and the depressed melting range directly reflects this compositional heterogeneity [2]. The melting point of o-TSA has been independently confirmed by DSC, with the onset temperature of the endothermic peak defined as 156 °C [3].

Melting point Isomer purity Quality control Thermal processing

Procurement-Driven Application Scenarios for o-Toluenesulfonamide Based on Quantitative Differentiation Evidence


Saccharin and Benzosulfimide Pharmaceutical Intermediate Manufacturing

o-Toluenesulfonamide is the sole viable chemical intermediate for saccharin production via methyl oxidation and cyclization; the para isomer cannot form the requisite cyclic imide due to the geometric separation of its functional groups [1]. Procurement must specify ≥98% pure o-TSA (CAS 88-19-7) and reject mixed-isomer OPTSA blends, as p-TSA contamination directly reduces saccharin yield and introduces an inseparable contaminant that must be removed by costly recrystallization or chromatographic purification [1]. The melting point specification (>154 °C onset) provides a rapid incoming QC gate to verify ortho-isomer identity against the eutectic OPTSA blend (MP 102–112 °C) . For pharmaceutical-grade saccharin sodium, residual o-TSA is monitored as a process impurity by reversed-phase HPLC at levels typically below 0.5%, making high-purity starting material essential for regulatory compliance .

Controlled-Solubility Plasticizer for High-Performance Thermosetting Resins

In thermosetting resin formulations (melamine–formaldehyde, urea–formaldehyde, phenolic, and epoxy systems) where excessive plasticizer solubility leads to migration, blooming, or surface tackiness, the systematically lower organic-solvent solubility of o-TSA—approximately 1.7–2.2× lower than p-TSA across common formulation solvents—provides a quantifiable advantage in controlling plasticizer leaching and long-term mechanical stability [1]. The 50% lower water solubility of o-TSA (1.6 g/L) vs. p-TSA (3.2 g/L) further reduces moisture sensitivity in cured resin systems . Its higher melting point (156–158 °C vs. 102–112 °C for OPTSA blends) ensures the plasticizer remains crystalline during ambient storage and early-stage compounding and only fully mobilizes at elevated processing temperatures, improving shelf stability of formulated prepregs and molding compounds .

Isomer-Specific Certified Reference Material for Environmental and Pharmaceutical Analysis

Regulatory residue monitoring of sulfonamides in environmental water and pharmaceutical products requires isomer-specific quantification because o-TSA and p-TSA exhibit distinct chromatographic retention, mass spectral signatures, and toxicological profiles [1]. LC-MS/MS methods achieve a detection limit of 0.02 μg/L for both isomers in water, but accurate quantification demands pure isomer reference standards—mixed-isomer materials introduce calibration bias [1]. o-TSA certified reference material (CRM) is specified for quality control of saccharin sodium and pharmaceutical intermediates such as zafirlukast, where positional isomer resolution exceeding 2.5 has been validated using chiral cellulose tris(3,5-dimethyl phenylcarbamate) columns with n-hexane:2-propanol (50:50 v/v) mobile phase . The distinctive melting point of pure o-TSA (156–158 °C) provides a confirmatory identity test orthogonal to chromatographic purity .

Conformational Probe in Structure-Based Sulfonamide Drug Design

The unique gauche conformation of the sulfonamide amino group in o-TSA—driven by weak attractive N-lone-pair···H₃C interactions and associated with a quantitated methyl rotation barrier of V₃ = 6.356(6) kJ/mol—distinguishes it from all other sulfonamide pharmacophores, which adopt a perpendicular amino group orientation [1]. This conformational difference carries direct implications for computational drug design: the energy required to reorganize the free-ligand conformation into the receptor-bound geometry differs between o-TSA derivatives and p-TSA derivatives, and conformational pre-organization may affect binding affinity to carbonic anhydrase and other sulfonamide-targeting enzymes [1]. Medicinal chemistry groups synthesizing ortho-substituted benzenesulfonamide libraries require isomer-pure o-TSA as a starting material to ensure that observed structure–activity relationships reflect the intended ortho-substitution pattern rather than positional isomer contamination [1].

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